Cas no 1187785-52-9 (2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one)

2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one
- Ethanone, 2-bromo-1-(3-chloro-4-pyridinyl)-
-
- MDL: MFCD23726343
- インチ: 1S/C7H5BrClNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2
- InChIKey: XXEHFQMSZFKQAX-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CN=CC=1Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 153
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206861-0.5g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-206861-0.05g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-206861-1g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-206861-5g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-206861-10g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-206861-0.1g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-206861-1.0g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-206861-5.0g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 5.0g |
$3273.0 | 2023-02-22 | ||
Enamine | EN300-206861-10.0g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 10.0g |
$4852.0 | 2023-02-22 | ||
Enamine | EN300-206861-0.25g |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one |
1187785-52-9 | 0.25g |
$1038.0 | 2023-09-16 |
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
2-bromo-1-(3-chloropyridin-4-yl)ethan-1-oneに関する追加情報
2-Bromo-1-(3-Chloropyridin-4-yl)Ethan-1-one: A Comprehensive Overview
2-Bromo-1-(3-chloropyridin-4-yl)ethan-1-one, also known by its CAS number CAS No. 1187785-52-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. Recent studies have shed light on its synthesis, reactivity, and potential uses, making it a focal point for researchers worldwide.
The molecular structure of 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one consists of a pyridine ring substituted with chlorine at the 3-position and a ketone group attached to a bromoethyl chain. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity. The presence of the bromine atom introduces electrophilic character, making it a valuable intermediate in organic synthesis. Recent research has explored its role in nucleophilic substitution reactions, where it serves as an efficient electrophilic partner.
In terms of synthesis, CAS No. 1187785-52-9 can be prepared via various routes, including Friedel-Crafts acylation and subsequent halogenation. However, recent advancements have focused on more sustainable methods, such as catalytic cross-coupling reactions using transition metal catalysts. These methods not only enhance yield but also reduce environmental impact, aligning with the growing emphasis on green chemistry.
The application of 2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one extends beyond traditional organic synthesis. It has been investigated as a precursor for bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, highlighting its potential in drug discovery.
Moreover, the compound's electronic properties make it a candidate for use in optoelectronic materials. Recent research has explored its integration into organic light-emitting diodes (OLEDs), where it contributes to enhanced device efficiency and stability. This dual role in both therapeutic and technological applications underscores its versatility.
In terms of safety and handling, CAS No. 1187785-52-9 should be treated with care due to its chemical reactivity. Proper storage conditions and personal protective equipment are recommended to ensure safe handling in laboratory settings.
The future outlook for 2-bromo-1-(3-chloropyridin-4-yll)ethan-one is bright, with ongoing research exploring its potential in bioconjugation chemistry and advanced material synthesis. Its ability to act as a versatile building block positions it as a key compound in the development of next-generation chemical technologies.
1187785-52-9 (2-bromo-1-(3-chloropyridin-4-yl)ethan-1-one) 関連製品
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)
- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)
- 2091792-12-8(3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)
- 1701509-00-3(3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)
- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)
- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)
- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)



